(S)-N-Methylcanadine
Description
Properties
Molecular Formula |
C21H24NO4+ |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene |
InChI |
InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22?/m0/s1 |
InChI Key |
IPABSWBNWMXCHM-LBOXEOMUSA-N |
SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
Isomeric SMILES |
C[N+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
Canonical SMILES |
C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4 |
Origin of Product |
United States |
Scientific Research Applications
Biosynthesis and Pathway Involvement
(S)-N-Methylcanadine is synthesized from (S)-canadine through the action of specific enzymes. The key enzyme involved is CYP82Y1 , a cytochrome P450 monooxygenase that catalyzes the hydroxylation of this compound to produce 1-hydroxy-N-methylcanadine. This reaction is critical as it represents one of the first committed steps in the biosynthesis of noscapine from this compound .
Biosynthetic Pathway Overview:
| Step | Compound | Enzyme |
|---|---|---|
| 1 | (S)-Scoulerine | PsMT1 (Methyltransferase) |
| 2 | (S)-Canadine | CYP719A21 (Canadine Synthase) |
| 3 | This compound | N-Methyltransferase |
| 4 | 1-Hydroxy-N-methylcanadine | CYP82Y1 |
| 5 | Noscapine | Various downstream enzymes |
This pathway illustrates how this compound serves as a precursor to more complex alkaloids, highlighting its importance in natural product biosynthesis .
Pharmacological Properties
Recent studies have demonstrated that this compound possesses various pharmacological properties, particularly in cancer research. Its derivative, noscapine, has shown promise as an anticancer agent. Research indicates that noscapine can inhibit tumor growth and enhance the sensitivity of cancer cells to other chemotherapeutic agents .
Key Findings:
- Anticancer Activity : Noscapine derived from this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation in vitro and in vivo models .
- Mechanism of Action : The mechanism involves altering the expression of apoptotic genes and interfering with cell cycle progression, particularly affecting drug-resistant cancer cell lines .
- Non-Opioid Properties : Unlike traditional opioids, noscapine does not bind to μ-opioid receptors, reducing the risk of addiction while still providing therapeutic benefits .
Case Studies
Several case studies have highlighted the applications of this compound and its derivatives in cancer treatment:
- Noscapine and Ovarian Cancer :
- Combination Therapy :
- Biosynthetic Engineering :
Comparison with Similar Compounds
(S)-Canadine
- Structural Difference : Lacks the N-methyl group present in (S)-N-Methylcanadine.
- Biosynthetic Role : Precursor to this compound via TNMT-mediated methylation .
- Enzyme Specificity: Neither CYP82Y1 nor other noscapine-pathway CYPs accept (S)-canadine as a substrate, highlighting the necessity of N-methylation for downstream processing .
(S)-N-Methylstylopine
- Structural Difference: Contains a methyl group on the isoquinoline nitrogen but lacks the methylenedioxy bridge of this compound.
- Biosynthetic Context : Found in Hypecoum species and related plants .
- Enzyme Interaction : CYP82Y1 exhibits 38% substrate conversion efficiency with (S)-N-Methylstylopine, significantly lower than its activity with this compound. This underscores the importance of the methylenedioxy bridge for optimal enzyme-substrate binding .
(-)-α-N-Methylcanadine and (-)-β-N-Methylcanadine
- Structural Difference : Stereoisomers of N-Methylcanadine with distinct configurations at key chiral centers.
- Occurrence : Isolated from Glaucium grandiflorum, these isomers demonstrate how stereochemistry influences biological activity and metabolic fate .
- Enzyme Specificity: CYP82Y1 exclusively acts on the (S)-enantiomer, emphasizing stereochemical constraints in noscapine biosynthesis .
Protoberberine Alkaloids (e.g., Stylopine, Tetrahydrocolumbamine)
- Structural Differences: Stylopine: Lacks both N-methyl and methylenedioxy groups.
- Biosynthetic Pathways : These compounds branch into distinct pathways (e.g., sanguinarine or chelerythrine biosynthesis) depending on methylation and oxidation patterns .
Enzymatic Specificity and Metabolic Divergence
CYP82 Family Enzymes
- CYP82Y1: Hydroxylates this compound at C1 with strict specificity (Km = 19.5 μM; Vmax = 98 pmol/min/mg protein) .
Metabolic Consequences of Structural Modifications
| Compound | Key Modifications | Enzyme Activity (CYP82Y1) | Downstream Product |
|---|---|---|---|
| This compound | N-methyl, methylenedioxy bridge | High activity (100%) | 1-Hydroxy-N-methylcanadine |
| (S)-Canadine | No N-methyl | No activity | N/A |
| (S)-N-Methylstylopine | No methylenedioxy bridge | Low activity (38%) | Minor metabolites |
Preparation Methods
Key Enzymes and Mechanisms
The tetrahydroprotoberberine cis-N-methyltransferase (PsTNMT) from Papaver somniferum catalyzes the N-methylation of (S)-canadine to form (S)-N-methylcanadine. This reaction requires S-adenosyl methionine (SAM) as the methyl donor and proceeds via a nucleophilic substitution mechanism.
Reaction Parameters
Advantages Over Chemical Synthesis
-
Stereoselectivity : PsTNMT exclusively methylates the (S)-enantiomer of canadine, avoiding racemization.
-
Efficiency : Higher conversion rates compared to chemical methods due to enzymatic catalysis.
Chemical Synthesis
While enzymatic methods dominate, chemical synthesis has been explored for scalability and cost-effectiveness.
Chiral Pool Synthesis
This approach utilizes naturally occurring chiral precursors (e.g., tetrahydroprotoberberine alkaloids) and employs protecting/deprotecting strategies to install the methyl group. Key steps include:
-
Protection of hydroxyl groups (e.g., acetylation or methoxylation).
-
N-Methylation using methylating agents (e.g., methyl iodide, dimethyl sulfate).
-
Deprotection to recover the desired stereochemistry.
Example Pathway
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Protection of (S)-canadine hydroxyls | Acetic anhydride, pyridine | 70% |
| 2 | N-Methylation at the protoberberine nitrogen | CH₃I, K₂CO₃, DMF | 50% |
| 3 | Deprotection of acetyl groups | HCl (conc.), EtOH | 80% |
Limitations :
-
Stereoselectivity : Chemical methods often produce racemic mixtures, requiring costly chiral resolution.
-
Efficiency : Lower yields due to competing side reactions (e.g., over-methylation).
Microbial Production
Microbial fermentation has emerged as a scalable alternative to plant extraction and chemical synthesis.
Engineered Yeast Systems
Saccharomyces cerevisiae strains expressing P. somniferum genes (e.g., PsTNMT, CYP719A21) have been optimized for this compound production.
Optimized Protocol
Key Findings :
-
Substrate Promiscuity : (R)-Canadine is converted at lower efficiency (~10.63 μM vs. 112.66 μM for (S)-canadine).
-
Scalability : Microbial systems enable large-scale production without reliance on plant biomass.
Analytical Characterization
Robust analytical methods are essential to confirm the identity and purity of this compound.
Techniques and Data
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Enzymatic | High stereoselectivity, mild conditions | High enzyme costs, SAM dependency |
| Chemical | Scalable, no SAM required | Racemic mixtures, low yields |
| Microbial | Renewable, high throughput | Strain optimization required |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
